(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
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Description
(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C21H26N2O2S and its molecular weight is 370.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound this compound interacts with its primary target, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to the activation or blockade of these receptors , which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of this compound with the alpha1-adrenergic receptors affects the biochemical pathways associated with these receptors . The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s interaction with these receptors can influence these functions.
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound . The compound showed an acceptable pharmacokinetic profile in the advanced investigation as a potential alpha1-adrenergic receptor antagonist .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its interaction with the alpha1-adrenergic receptors . The compound’s interaction with these receptors can lead to changes in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Analysis
Biochemical Properties
The compound (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in various neurological conditions . The compound has shown affinity in the range from 22 nM to 250 nM .
Cellular Effects
In terms of cellular effects, this compound’s interaction with alpha1-adrenergic receptors can influence various cellular processes . Detailed studies on its specific effects on cell signaling pathways, gene expression, and cellular metabolism are still needed.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to alpha1-adrenergic receptors . This binding can lead to changes in gene expression and potentially influence enzyme activity .
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-25-18-8-3-2-7-17(18)22-12-14-23(15-13-22)20(24)21(10-4-5-11-21)19-9-6-16-26-19/h2-3,6-9,16H,4-5,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUBCNYAGPFXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.